5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride
CAS No.: 175277-07-3
Cat. No.: VC20936866
Molecular Formula: C11H5Cl3O3
Molecular Weight: 291.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175277-07-3 |
|---|---|
| Molecular Formula | C11H5Cl3O3 |
| Molecular Weight | 291.5 g/mol |
| IUPAC Name | 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride |
| Standard InChI | InChI=1S/C11H5Cl3O3/c12-6-3-7(13)5-8(4-6)16-10-2-1-9(17-10)11(14)15/h1-5H |
| Standard InChI Key | YLENOTQUCQGWGX-UHFFFAOYSA-N |
| SMILES | C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C(=O)Cl |
| Canonical SMILES | C1=C(OC(=C1)OC2=CC(=CC(=C2)Cl)Cl)C(=O)Cl |
Introduction
Chemical Identity and Structure
Basic Identification
5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride is a heterocyclic organic compound with the following identification parameters:
Physical Properties
The compound exhibits the following physical characteristics:
Synthetic Routes and Production
Laboratory Synthesis
The synthesis of 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride typically involves the reaction of furan derivatives with chlorinated phenols under precisely controlled conditions. The specific synthetic pathway may vary based on the desired purity and yield requirements.
A general synthetic approach involves:
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Preparation of the furan ring structure
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Introduction of the 3,5-dichlorophenoxy group through nucleophilic substitution
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Functionalization with the carbonyl chloride group using reagents such as thionyl chloride or oxalyl chloride
These reactions require careful temperature control and anhydrous conditions to prevent hydrolysis of the sensitive carbonyl chloride group.
Related Compounds and Synthetic Insights
Research on related compounds provides insights into the synthetic approaches for this compound. For instance, techniques used in the production of 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC) and furan-2,5-dicarbonyl chloride (FDCC) from biomass-derived precursors might be adapted for more sustainable synthesis routes .
The treatment of precursor aldehydes with tert-butyl hypochlorite (prepared from commercial bleach and tert-butanol) has been shown to be an effective method for producing similar acid chloride derivatives of furan compounds .
Chemical Reactivity
General Reactivity Profile
5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride demonstrates high reactivity primarily due to the presence of the carbonyl chloride functional group. This reactivity makes it a valuable intermediate in various organic synthesis pathways.
Key reactive characteristics include:
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Susceptibility to nucleophilic attack at the carbonyl carbon
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Sensitivity to moisture, resulting in hydrolysis
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Ability to participate in coupling reactions for the formation of complex molecules
Hydrolysis
In the presence of water or moisture, the compound undergoes hydrolysis to form the corresponding carboxylic acid:
R-COCl + H₂O → R-COOH + HCl
This reaction proceeds rapidly, especially under basic conditions, highlighting the need for anhydrous handling techniques .
Reactions with Amines
The compound reacts with primary and secondary amines to form amides through nucleophilic substitution:
R-COCl + R'-NH₂ → R-CONHR' + HCl
These reactions can be utilized in the synthesis of pharmaceutical intermediates and other bioactive compounds.
Esterification
With alcohols, the compound forms esters:
R-COCl + R'-OH → R-COOR' + HCl
This reaction is particularly relevant in the context of developing furoate ester biofuels and other specialty chemicals .
| Hazard Type | Classification |
|---|---|
| Skin Contact | Causes skin burns |
| Eye Contact | Causes eye burns |
| Inhalation | May cause respiratory irritation |
| Environmental | No data available |
Analytical Characterization
Spectroscopic Identification
The compound can be characterized using various spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the connectivity and environment of hydrogen and carbon atoms
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Infrared (IR) Spectroscopy: Identifies functional groups, particularly the carbonyl chloride group
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Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns
These analytical methods are essential for verifying the compound's structure and purity before use in sensitive applications .
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